molecular formula C20H22N4O2S B2904514 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2904514
M. Wt: 382.5 g/mol
InChI Key: MENRJWVRGJKCQR-UHFFFAOYSA-N
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Description

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound supplied for research purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. Chemical Identifier Summary: • CAS Number: 258843-88-8 • Molecular Formula: C20H22N4O2S • Molecular Weight: 382.48 g/mol • MDL Number: MFCD03961628 The compound is a solid organic molecule featuring a complex structure that integrates a tetrahydrobenzothiophene core linked to a dimethyl-3-oxo-phenyl-dihydropyrazole unit via a carboxamide bridge . This specific molecular architecture makes it a potential building block or intermediate in various research fields, including medicinal chemistry and drug discovery. Researchers value this compound for exploring structure-activity relationships and synthesizing novel molecules for biological screening. Its exact mechanism of action and primary research applications are dependent on the specific scientific context and objectives of the researcher. Please note that the information provided is for informational purposes only. Researchers are advised to consult the relevant safety data sheets and conduct their own literature reviews to fully understand the properties and safe handling procedures of this compound.

Properties

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-12-17(20(26)24(23(12)2)13-8-4-3-5-9-13)22-19(25)16-14-10-6-7-11-15(14)27-18(16)21/h3-5,8-9H,6-7,10-11,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENRJWVRGJKCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(SC4=C3CCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Pyrazole Derivative : The initial step involves the synthesis of a pyrazole derivative from 1,5-dimethyl-3-oxo-2-phenylpyrazole.
  • Condensation Reaction : This is followed by a condensation reaction with a suitable amine to form the desired amide structure.
  • Cyclization : Further cyclization may be performed to introduce the benzothiophene moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
HCT-11610.5
MCF-712.0
HeLa15.3

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that treatment with this compound leads to an increase in sub-G1 populations, suggesting apoptosis in treated cells. Additionally, significant cell cycle arrest was observed at G0/G1 and G2/M phases.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression:

  • Alkaline Phosphatase : It exhibited moderate inhibition against human recombinant alkaline phosphatase (h-TNAP), which plays a role in tumor progression.
  • Ecto-nucleotidases : The compound showed promising inhibition against ecto-nucleotidases, which are involved in nucleotide metabolism in tumor cells .

Case Studies

A case study involving the use of this compound in animal models demonstrated its effectiveness in reducing tumor size without significant toxicity to normal tissues. Dosing regimens were optimized based on pharmacokinetic profiles derived from preliminary studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Amides with Benzothiophene Moieties
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2-Amino-tetrahydrobenzothiophene-3-carboxamide + pyrazolone ~375 (estimated) Potential hydrogen bonding via amino group; moderate lipophilicity
N-(3-{5-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-6-oxo-1,6-dihydropyridazin-3-yl}-2,6-difluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (DY4) Tetrahydrobenzothiophene-2-carboxamide + pyridazinone + difluorophenyl 465.59 Higher molecular weight; enhanced π-π stacking due to fluorophenyl substituent
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Cyclopentathienopyrimidine sulfanyl + pyrazolone 465.59 Increased metabolic stability from fused thienopyrimidine

Key Observations :

  • DY4 () incorporates a pyridazinone ring and difluorophenyl group, which likely improve solubility and target affinity compared to the target compound.
Pyrazole Amides with Aromatic/Aryl Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
4-Amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-benzamide (Benzapyrin) Simple benzamide substituent 322.36 Lower molecular weight; reduced steric hindrance for receptor binding
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide Bromothiophene + sulfonamide 596.25 Enhanced electron-withdrawing effects; potential for halogen bonding
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide Naphthyl + methylsulfonyl 603.24 High lipophilicity; potential for π-stacking with aromatic residues

Key Observations :

  • Benzapyrin () lacks the tetrahydrobenzothiophene moiety, resulting in simpler pharmacokinetics but possibly lower potency.
  • Bromothiophene and naphthyl derivatives () show increased steric bulk, which may improve selectivity but reduce solubility.
Hydrogen Bonding and Crystallographic Trends
  • The pyrazolone core in the target compound forms intramolecular hydrogen bonds (N–H···O) between the amide NH and carbonyl oxygen, stabilizing a planar conformation .
  • In N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (), the formamide group participates in intermolecular hydrogen bonding (C=O···H–N), creating a dimeric crystal structure. This contrasts with the target compound’s amino group, which may enable alternative packing motifs.
  • Graph set analysis () of related structures reveals frequent R$_2$$^2$(8) motifs in pyrazole derivatives, suggesting predictable supramolecular assembly.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with coupling the pyrazol-4-yl amine moiety to the benzothiophene carboxamide core. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or DCC under anhydrous conditions (e.g., dry DMF or THF) .
  • Control of reaction parameters : Temperature (often reflux conditions), pH (neutral to slightly acidic for stability), and reaction time (monitored via TLC/HPLC) to minimize side products .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR spectroscopy : Key signals include:
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for phenyl groups), NH₂ protons (δ ~5.5–6.5 ppm, broad), and tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm) .
  • ¹³C NMR : Carbonyl groups (δ 165–175 ppm) and pyrazole/benzothiophene carbons .
    • X-ray crystallography : Resolves bond angles (e.g., C5–C6–N1 = 120.4°) and torsion angles (e.g., N1–N2–C7–C11 = −175.9°) for unambiguous confirmation .

Q. What are the known stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : Stable in neutral buffers (pH 6–8) but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming hydrolyzed by-products (e.g., free amines or carboxylic acids) .
  • Thermal stability : Decomposition observed above 150°C; store at −20°C in desiccated, amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or X-ray crystallography data during characterization?

  • For NMR conflicts : Use 2D techniques (e.g., HSQC, HMBC) to assign overlapping signals. Compare experimental shifts with DFT-calculated chemical shifts .
  • For crystallography ambiguities : Refine data with software like SHELXL, focusing on residual electron density maps to identify disordered solvent or counterions .

Q. What strategies optimize reaction conditions to improve purity and yield?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading in a factorial design to identify optimal conditions .
  • In-situ monitoring : Use ReactIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Q. How should researchers design kinetic studies to investigate reactivity with electrophiles/nucleophiles?

  • Pseudo-first-order conditions : Use excess reagent to simplify rate law determination. Monitor concentration changes via UV-Vis or LC-MS .
  • Mechanistic probes : Introduce isotopic labeling (e.g., ¹⁵N in the pyrazole ring) to track bond cleavage/rearrangement pathways .

Q. What are best practices for analyzing degradation products or by-products?

  • LC-HRMS : Identify molecular formulas of degradation products (e.g., m/z shifts indicating oxidation or hydrolysis) .
  • Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and profile degradation using PCA (Principal Component Analysis) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters
Synthetic Optimization DoE, ReactIR monitoringTemperature, solvent polarity, catalyst load
Structural Confirmation X-ray crystallography, 2D NMRBond angles, coupling constants
Stability Profiling LC-HRMS, accelerated stability testingpH, temperature, humidity
Reactivity Studies Kinetic modeling, isotopic labelingRate constants, isotopic enrichment

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